N-methyl-3-[2-(4-propan-2-ylazepan-1-yl)propanoylamino]benzamide
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Overview
Description
N-methyl-3-[2-(4-propan-2-ylazepan-1-yl)propanoylamino]benzamide is a complex organic compound with a unique structure that includes an azepane ring, a benzamide group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[2-(4-propan-2-ylazepan-1-yl)propanoylamino]benzamide typically involves multiple steps, starting with the preparation of the azepane ring and the benzamide group. The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. The benzamide group is usually introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[2-(4-propan-2-ylazepan-1-yl)propanoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methyl-3-[2-(4-propan-2-ylazepan-1-yl)propanoylamino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-3-[2-(4-propan-2-ylazepan-1-yl)propanoylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating with metal ions.
3-Methoxyphenylboronic acid: Used in the synthesis of various organic compounds.
2-Methyltetrahydrofuran: An alternative solvent for various chemical reactions.
Uniqueness
N-methyl-3-[2-(4-propan-2-ylazepan-1-yl)propanoylamino]benzamide is unique due to its specific structural features, such as the azepane ring and the benzamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-3-[2-(4-propan-2-ylazepan-1-yl)propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-14(2)16-8-6-11-23(12-10-16)15(3)19(24)22-18-9-5-7-17(13-18)20(25)21-4/h5,7,9,13-16H,6,8,10-12H2,1-4H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFHWUVVOKDXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN(CC1)C(C)C(=O)NC2=CC=CC(=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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